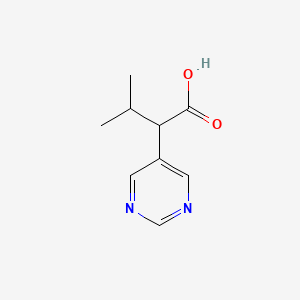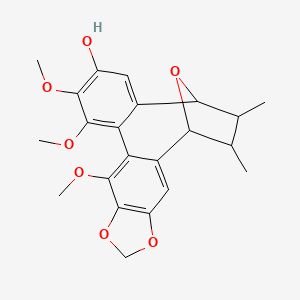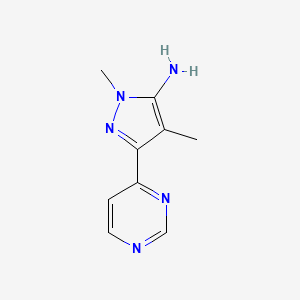
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a trifluoromethyl group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(2-Oxoimidazolidin-1-yl)ethylamine with 3-(4-(trifluoromethyl)phenyl)isocyanate to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It may also serve as a probe for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer treatment, anti-inflammatory therapies, and antimicrobial agents.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-methyl)phenyl)ureido)benzamide
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-chloromethyl)phenyl)ureido)benzamide
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-fluoromethyl)phenyl)ureido)benzamide
Uniqueness
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it more effective in various applications compared to its analogs.
Properties
Molecular Formula |
C20H20F3N5O3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C20H20F3N5O3/c21-20(22,23)13-5-7-14(8-6-13)26-18(30)27-16-4-2-1-3-15(16)17(29)24-9-11-28-12-10-25-19(28)31/h1-8H,9-12H2,(H,24,29)(H,25,31)(H2,26,27,30) |
InChI Key |
LBPHFKHKDXWCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCNC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)

![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239452.png)


![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)
![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)



![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)

